![molecular formula C18H16Cl2O2S2 B2822583 1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone CAS No. 331461-94-0](/img/structure/B2822583.png)
1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone
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Description
1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone is a useful research compound. Its molecular formula is C18H16Cl2O2S2 and its molecular weight is 399.34. The purity is usually 95%.
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Scientific Research Applications
Functionalization of Aromatic Compounds
The chemical compound 1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone and its derivatives show a wide range of applications, primarily in the functionalization of aromatic compounds. For instance, benzo[b]thiophene sulfoxides undergo Michael-type nucleophilic addition of sulfur- and oxygen-containing nucleophiles, leading to diversified functionalized products. This method offers a straightforward approach to modify 2-acyl-benzo[b]thiophene derivatives, extending their application in various fields of organic chemistry (Pouzet et al., 1998).
Synthesis of Anti-Inflammatory Compounds
Additionally, this compound and its analogs have been explored for their potential anti-inflammatory properties. A series of derivatives, specifically 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanones, have been synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced paw edema test on Wistar albino rats. These studies have identified derivatives with remarkable activity, highlighting their potential in the development of new anti-inflammatory agents (Karande & Rathi, 2017).
Synthesis of Multisulfonyl Chlorides
The compound has also been utilized in the synthesis of multisulfonyl chlorides, which are critical intermediates in the preparation of complex organic molecules. These compounds serve as building blocks in a variety of synthetic strategies, aiding in the construction of dendritic and other complex organic molecules (Percec et al., 2001).
Biological and Pharmacological Applications
In the biological and pharmacological domains, the compound shows promising applications. Specific derivatives have been synthesized and evaluated for their anti-tubercular activity. Among these, certain derivatives exhibited significant inhibition of Mycobacterium tuberculosis, suggesting their potential as therapeutic agents (Manikannan et al., 2010).
properties
IUPAC Name |
1-(4-chlorophenyl)-2-[2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylethylsulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O2S2/c19-15-5-1-13(2-6-15)17(21)11-23-9-10-24-12-18(22)14-3-7-16(20)8-4-14/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMIMCJHHWECDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSCCSCC(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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